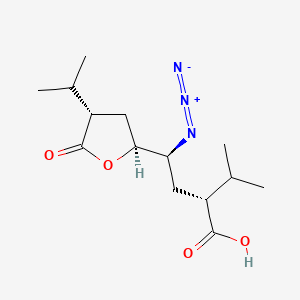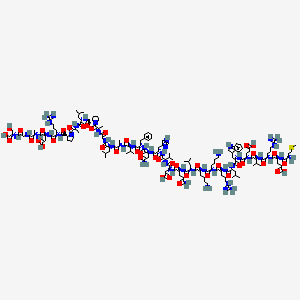
(2,4-Dichloro-benzylamino)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of acetic acid, where the hydrogen of the acetic acid is replaced by a 2,4-dichlorobenzylamino group .
Molecular Structure Analysis
The molecular structure of “(2,4-Dichloro-benzylamino)-acetic acid” would likely consist of a carboxylic acid group (-COOH) attached to a 2,4-dichlorobenzylamino group .Chemical Reactions Analysis
The chemical reactions of “(2,4-Dichloro-benzylamino)-acetic acid” would likely be similar to those of other carboxylic acids and benzylamines .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,4-Dichloro-benzylamino)-acetic acid” would likely be similar to those of other carboxylic acids and benzylamines .Aplicaciones Científicas De Investigación
Agricultural Applications : 2,4-D has been used to improve fruit set and weight in eggplant cultivars. Its application affects fruit development and seed formation, with varietal responses recorded in different cultivars (Nothmann, Rylski, & Spigelman, 1983).
Herbicide Efficacy and Formulation : A study on a new formulation of 2,4-D acid highlights its advantages over traditional ester or amine forms, including better herbicide efficacy, surfactant properties, and fertilizer compatibility (Volgas, Mack, & Roberts, 2005).
Environmental Impact and Degradation : The environmental degradation of 2,4-D and its transformation products has been studied, providing insights into the chemical's behavior under UV irradiation and its transformation pathways (Eriksson, Svanfelt, & Kronberg, 2010).
Effect on DNA and Chromatin : Research indicates that 2,4-D does not directly alter DNA to DNA bonding in chromatin, and its effects are primarily related to its acidic or basic nature rather than a direct interaction with DNA (Penner & Early, 1972).
Toxicology and Mutagenicity : A scientometric review on the toxicology of 2,4-D reveals its global research trends, including studies focused on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species (Zuanazzi, Ghisi, & Oliveira, 2020).
Cancer Risk Evaluation : A critical evaluation of the cancer risk associated with 2,4-D usage, including its historical context and potential contamination issues, has been documented (Gandhi, Wandji, & Snedeker, 2000).
Chemical Analysis and Corrosion Control : Studies also include the development of methods for analyzing 2,4-D in commercial formulations (Henshaw, Que Hee, Sutherland, & Lee, 1975) and its use in controlling mild steel corrosion (Amin & Ibrahim, 2011).
Stress and Apoptosis in Human Cells : The effects of 2,4-D on human dental pulp stem cells, inducing oxidative stress and apoptosis, have been explored, highlighting potential health concerns (Mahmoudinia, Niapour, Ghasemi Hamidabadi, & Mazani, 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-7-2-1-6(8(11)3-7)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMRCGLFNFEBJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651321 |
Source


|
| Record name | N-[(2,4-Dichlorophenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichloro-benzylamino)-acetic acid | |
CAS RN |
732944-35-3 |
Source


|
| Record name | N-[(2,4-Dichlorophenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)

![3-Chloro-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B599523.png)
![N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B599524.png)







